![molecular formula C24H26ClN5O3 B2828301 3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-ethoxypropyl)propanamide CAS No. 887224-00-2](/img/structure/B2828301.png)

3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-ethoxypropyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

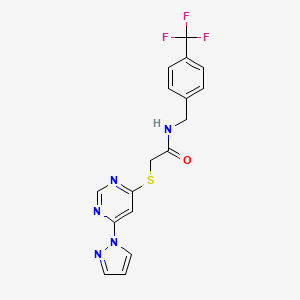

The compound is a derivative of triazoloquinazoline, a class of heterocyclic compounds . Triazoles, including triazoloquinazolines, are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Molecular Structure Analysis

The molecular structure of this compound, like other triazoloquinazolines, includes a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The specific structural properties would need to be determined through spectroscopic methods (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups and the conditions under which it is used. As a derivative of triazoloquinazoline, it may undergo reactions typical of this class of compounds .Aplicaciones Científicas De Investigación

Synthetic Pathways and Structural Analysis

Research on compounds structurally related to 3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-ethoxypropyl)propanamide focuses on the synthesis, structural analysis, and potential applications in various fields, including medicinal chemistry. These compounds are part of a broader class of heterocyclic compounds that have been explored for their diverse biological activities and chemical properties.

One study describes the reactions of anthranilamide with isocyanates leading to the synthesis of novel oxazolo and oxazino derivatives of quinazolinones. These synthetic pathways offer insights into the facile creation of complex molecules potentially related to the compound , showcasing the versatility of such structures in chemical synthesis (J. Chern et al., 1988).

Another pivotal area of research involves the structure-activity relationship of triazoloquinazoline adenosine antagonists. These studies delve into the modifications of the quinazoline nucleus to enhance selectivity and affinity for adenosine receptors, suggesting potential therapeutic applications (J. Francis et al., 1988).

Moreover, the synthesis, crystal structure, and molecular docking of specific triazoloquinazolinone derivatives have been explored, revealing their favorable interactions with proteins such as SHP2. This indicates their potential in drug development and the study of protein-ligand interactions (Qing-mei Wu et al., 2022).

Pharmacological and Biological Applications

Several studies focus on the pharmacological applications of triazoloquinazolinones, including their binding activity to benzodiazepine receptors and potential as H1-antihistaminic agents. These findings suggest the relevance of such compounds in developing new therapeutic agents (J. Francis et al., 1991).

Antibacterial and antifungal activities of new pyrazoline and pyrazole derivatives, including those containing the triazoloquinazoline moiety, have been reported, indicating the potential use of these compounds in combating microbial infections (S. Y. Hassan, 2013).

Direcciones Futuras

Given the diverse biological activities of triazoloquinazoline derivatives, future research could explore the potential of this compound in various therapeutic applications. For instance, it could be investigated for its antimicrobial, antioxidant, and antiviral potential . Additionally, its potential as an anticancer agent could be further explored .

Propiedades

IUPAC Name |

3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-ethoxypropyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN5O3/c1-2-33-15-7-14-26-22(31)13-12-21-27-28-24-29(16-17-8-3-5-10-19(17)25)23(32)18-9-4-6-11-20(18)30(21)24/h3-6,8-11H,2,7,12-16H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKALGHMOASCSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)CCC1=NN=C2N1C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-ethoxypropyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Trifluoromethyl)phenyl]urea](/img/structure/B2828218.png)

![N-(2-chloro-4-methylphenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2828219.png)

![N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2828220.png)

![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2828222.png)

![7-(4-(Diethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2828223.png)

![1-benzyl-9-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2828228.png)

![4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2828231.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2828233.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2828241.png)